octahydro-1H-2-benzopyran-6-carboxylicacid,Mixtureofdiastereomers

Description

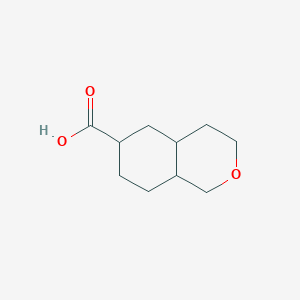

Octahydro-1H-2-benzopyran-6-carboxylic acid is a bicyclic compound featuring a partially saturated benzopyran core with a carboxylic acid substituent at the 6-position. The "octahydro" designation indicates eight hydrogen atoms saturating the fused benzene and pyran rings, resulting in a rigid, three-dimensional structure. The compound exists as a mixture of diastereomers due to multiple stereocenters within the bicyclic framework. Diastereomerism arises from non-mirror-image configurations at these stereocenters, leading to distinct physical, chemical, and biological properties .

Structural elucidation of such compounds often relies on crystallographic techniques, with programs like SHELX playing a critical role in refining crystal structures and resolving stereochemistry . The diastereomeric mixture complicates synthesis and purification, necessitating advanced analytical methods for separation and characterization.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carboxylic acid |

InChI |

InChI=1S/C10H16O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h7-9H,1-6H2,(H,11,12) |

InChI Key |

DEFJLPDMTHTOKK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2COCCC2CC1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-2-benzopyran-6-carboxylic acid typically involves the hydrogenation of 1H-2-benzopyran-6-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-2-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, octahydro-1H-2-benzopyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of stereoisomerism on biological activity. It helps in understanding how different stereoisomers interact with biological targets .

Medicine: In medicine, octahydro-1H-2-benzopyran-6-carboxylic acid derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of octahydro-1H-2-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Structural Analogs in Bicyclic Carboxylic Acids

Octahydro-1H-2-benzopyran-6-carboxylic acid shares structural similarities with other bicyclic carboxylic acids, such as:

- Tetrahydrobenzopyran carboxylic acids : These feature partial saturation (four hydrogens added to the pyran ring) and fewer stereocenters, reducing diastereomer complexity compared to the octahydro derivative.

- Decalin-based carboxylic acids : Fused bicyclic decalin systems lack the heteroatom (oxygen) present in benzopyrans, altering electronic properties and solubility.

Table 1: Structural Comparison of Bicyclic Carboxylic Acids

| Compound | Ring System | Heteroatom | Stereocenters | Diastereomers |

|---|---|---|---|---|

| Octahydro-1H-2-benzopyran-6-carboxylic acid | Benzopyran (octahydro) | Oxygen | 3–4 | 4–8 |

| Tetrahydrobenzopyran carboxylic acid | Benzopyran (tetrahydro) | Oxygen | 1–2 | 2–4 |

| Decalin-1-carboxylic acid | Decalin | None | 2 | 2–4 |

Diastereomer Formation and Metabolic Pathways

The diastereomer complexity of octahydro-1H-2-benzopyran-6-carboxylic acid parallels metabolites of valproic acid, such as 2-propyl-4-hydroxy-pentanoic acid (diastereomers 8a and 8b) and 2-propyl-3-hydroxy-pentanoic acid (diastereomers 9a and 9b) . Key differences include:

- Metabolic Stability : Valproic acid metabolites undergo rapid hepatic processing, whereas the rigid benzopyran framework may confer greater metabolic stability.

- Stereochemical Impact : Diastereomers of valproic acid derivatives exhibit varying urinary excretion rates and bioactivity, suggesting similar behavior in octahydro-1H-2-benzopyran-6-carboxylic acid .

Biological Activity

Octahydro-1H-2-benzopyran-6-carboxylic acid, a compound characterized by its unique bicyclic structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is a bicyclic carboxylic acid that can exist in multiple diastereomeric forms. The structural diversity contributes to its varied biological activities. Its molecular formula is C₁₀H₁₄O₃, and it features a fused benzopyran ring system which is essential for its interaction with biological targets.

Antioxidant Activity

Research indicates that octahydro-1H-2-benzopyran-6-carboxylic acid exhibits significant antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in activated macrophages. This mechanism suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.

Antimicrobial Properties

Octahydro-1H-2-benzopyran-6-carboxylic acid has also been evaluated for its antimicrobial activity against various pathogens. Studies report inhibition of bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes.

The biological activities of octahydro-1H-2-benzopyran-6-carboxylic acid are attributed to its ability to modulate various signaling pathways:

- Nuclear Factor kappa B (NF-kB) Pathway : The compound inhibits NF-kB activation, leading to decreased expression of inflammatory mediators.

- Mitogen-Activated Protein Kinases (MAPK) Pathway : It affects MAPK signaling, which is crucial for cellular responses to stress and inflammation.

- Apoptosis Induction : There is evidence suggesting that octahydro-1H-2-benzopyran-6-carboxylic acid can induce apoptosis in cancer cells through caspase activation.

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of octahydro-1H-2-benzopyran-6-carboxylic acid using DPPH and ABTS assays. The results indicated an IC50 value of 25 µM for DPPH radical scavenging, demonstrating its potential as a natural antioxidant agent .

Study 2: Anti-inflammatory Mechanism Exploration

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with octahydro-1H-2-benzopyran-6-carboxylic acid resulted in a significant reduction in TNF-alpha levels (p < 0.01), suggesting its efficacy in modulating inflammatory responses .

Data Table: Biological Activities Overview

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antioxidant | Moderate to High | Free radical scavenging |

| Anti-inflammatory | High | Inhibition of NF-kB and MAPK pathways |

| Antimicrobial | Moderate | Disruption of bacterial membranes |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing octahydro-1H-2-benzopyran-6-carboxylic acid as a diastereomeric mixture?

- Methodological Answer : The synthesis can be adapted from strategies used for structurally related benzopyran derivatives. For example, cascade [3,3]-sigmatropic rearrangements coupled with aromatization (as demonstrated for benzofuran-derived compounds) can be employed. Key steps include:

- Selection of stereochemically flexible intermediates to allow diastereomer formation.

- Use of protecting groups (e.g., benzyloxy) to stabilize reactive sites during cyclization .

- Characterization via NMR, IR, and mass spectrometry to confirm structural integrity and diastereomeric ratios .

Q. How can researchers reliably characterize the diastereomeric ratio and purity of this compound?

- Methodological Answer :

- Chromatography : Use chiral HPLC or GC with polar stationary phases to separate diastereomers.

- Spectroscopy : and NMR can distinguish diastereomers via coupling constants and chemical shifts. For example, vicinal coupling constants () in the benzopyran ring may vary between diastereomers .

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify melting-point discrepancies between diastereomers, as seen in analogs like 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (mp: 212°C) .

Advanced Research Questions

Q. How can contradictions in spectral data during diastereomer configuration assignment be resolved?

- Methodological Answer :

- Computational Modeling : Apply semi-empirical quantum-chemical methods (e.g., AM1) to predict optimal geometries and compare calculated NMR/IR spectra with experimental data. This approach was validated for hydroxy-substituted benzopyran carboxaldehydes .

- X-ray Crystallography : Resolve absolute configurations if single crystals are obtainable, leveraging analogs with reported crystal structures (e.g., 2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one) .

Q. What experimental designs are recommended to study the thermal stability and decomposition pathways of this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 10°C/min in nitrogen) to identify decomposition thresholds.

- Kinetic Studies : Use Arrhenius plots to determine activation energies for degradation, referencing analogs with known thermal profiles (e.g., decomposition at 358°C for 6-fluoro derivatives) .

- Reactivity Tracking : Couple TGA with in-situ FTIR to detect volatile decomposition products (e.g., CO from decarboxylation) .

Q. How can the carboxylic acid group in this compound be functionalized for downstream applications?

- Methodological Answer :

- Esterification : React with alcohols (e.g., ethanol) under acid catalysis, as demonstrated for rac-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid ethyl ester .

- Amide Formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) with amines, inspired by reactions of 4-oxo-4H-benzopyran-3-carboxaldehydes with 2-hydroxyaniline .

- Hydrazide Derivatives : Condense with hydrazines (e.g., 2,4-dinitrophenylhydrazine) to form stable hydrazones for analytical or pharmacological studies .

Q. What computational strategies predict the physicochemical properties of this diastereomeric mixture?

- Methodological Answer :

- Solubility Prediction : Use Hansen solubility parameters and COSMO-RS models, calibrated against analogs like 6-fluoro derivatives (density: 4.350 g/cm³) .

- LogP Estimation : Apply fragment-based methods (e.g., Crippen’s approach) using SMILES descriptors from related benzopyrans .

- pKa Calculation : Employ QSPR models trained on chromane-carboxylic acid derivatives to estimate acid dissociation constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.